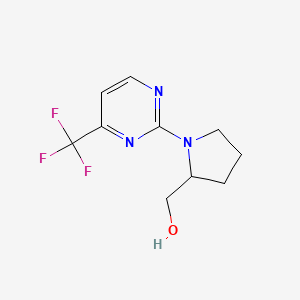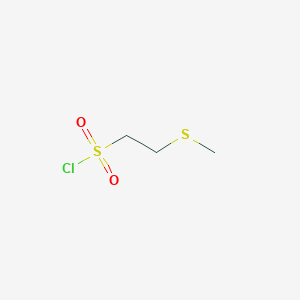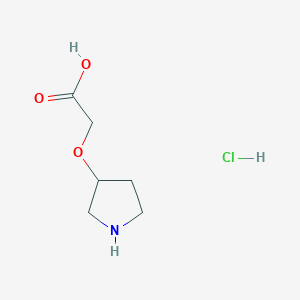
4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate consists of a phenyl ring attached to a pivalate group and a trifluoroacetate group via an aminoethyl chain. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate, such as its melting point, boiling point, and density, are not specified in the available resources .Aplicaciones Científicas De Investigación
1. Organic Synthesis and Reagent Development
The compound 4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate has been explored in various organic synthesis processes. For instance, it has been used in the N-iodophenylation of N-arylamides, facilitating the transfer of iodophenyl groups and enabling the synthesis of acetyldiarylamines and phenols under certain conditions (Itoh, Sakamoto, Miyazawa, & Kikugawa, 2002). Similarly, its role in the synthesis of Bodipy dimers with unique redox properties has been studied, showcasing its potential in developing novel compounds with specific electronic characteristics (Rihn, Erdem, De Nicola, Retailleau, & Ziessel, 2011).
2. Catalysis and Reaction Mechanisms
In the field of catalysis, this compound has been utilized in the context of Ruthenium(II) complexes, particularly in the autocatalysis for C-H bond activation. This research provides insights into the reaction kinetics and mechanisms, highlighting the compound's role in accelerating the overall reaction and facilitating complexation (Ferrer Flegeau, Bruneau, Dixneuf, & Jutand, 2011).
3. Material Science and Polymer Development
The compound has also found applications in material science, particularly in the synthesis of fluorinated polyimides. These polyimides exhibit properties like thermal stability, mechanical strength, low dielectric constants, and high optical transparency, making them suitable for various industrial applications (Tao, Yang, Liu, Fan, & Yang, 2009).
4. Molecular Modification and Structural Analysis
Studies have shown its use in the modification of biomolecules like parvalbumin, providing a means to investigate molecular structure and interactions. Such modifications can yield valuable information about the structure-function relationships of these biomolecules (Bose & Bothner‐By, 1983).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[4-(2-aminoethyl)phenyl] 2,2-dimethylpropanoate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2HF3O2/c1-13(2,3)12(15)16-11-6-4-10(5-7-11)8-9-14;3-2(4,5)1(6)7/h4-7H,8-9,14H2,1-3H3;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJJHVHYUMVDIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)CCN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)phenyl pivalate 2,2,2-trifluoroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2355370.png)


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,4-dihydro-1H-isochromen-1-yl)methanone](/img/structure/B2355376.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2355377.png)
![N'-{(E)-[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methylidene}-2-furohydrazide](/img/structure/B2355381.png)


![7-(tert-butyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2355384.png)
![1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/structure/B2355385.png)



![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2355392.png)